Cas no 233-88-5 (1H-Pyrrolo3,2-hquinoline)

1H-Pyrrolo3,2-hquinoline 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrolo[3,2-h]quinoline
- 1,9-Diaza-1H-benz[e]indene
- 1H-pyrrole[3,2-h]quinoline
- 1H-Pyrrolo(3,2-h)quinoline
- 1-H-Pyrrolo[3,2-h]quinoline
- 1H-pyrrolo< 3,2-b> quinoline
- 1H-pyrrolo< 3,2-h> quinoline
- AC1Q4WZO
- Ambpe3000441
- CCRIS 6309
- Peakdale1_000663
- pyrrolo[3,2-h]quinoline
- SureCN1159986
- MFCD00214439
- AKOS006271905
- CS-0323929
- HMS519O03
- X86R57K2AA
- FS-2380
- DTXSID20177869
- SCHEMBL1159986
- SMSSF-0625990
- FT-0684491
- 233-88-5
- WNCAJASYDRNBHG-UHFFFAOYSA-
- InChI=1/C11H8N2/c1-2-8-3-4-9-5-7-13-11(9)10(8)12-6-1/h1-7,13H
- WNCAJASYDRNBHG-UHFFFAOYSA-N
- AMS_CNC_ID-414329535
- DB-328937
- 1H-Pyrrolo3,2-hquinoline
-
- MDL: MFCD00214439
- インチ: InChI=1S/C11H8N2/c1-2-8-3-4-9-5-7-13-11(9)10(8)12-6-1/h1-7,13H
- InChIKey: WNCAJASYDRNBHG-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C3=C(C=C2)C=CN3)N=C1
計算された属性
- せいみつぶんしりょう: 168.06884
- どういたいしつりょう: 168.068748
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.301
- ふってん: 389.3°Cat760mmHg
- フラッシュポイント: 180.9°C
- 屈折率: 1.784
- PSA: 28.68
1H-Pyrrolo3,2-hquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB425589-1 g |
1H-Pyrrolo[3,2-h]quinoline, 95%; . |
233-88-5 | 95% | 1g |
€1075.00 | 2023-06-16 | |
TRC | P971325-10mg |
1H-Pyrrolo[3,2-h]quinoline |
233-88-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
TRC | P971325-50mg |
1H-Pyrrolo[3,2-h]quinoline |
233-88-5 | 50mg |
$ 115.00 | 2022-06-03 | ||
Fluorochem | 046393-1g |
1H-Pyrrolo[3,2-H]quinoline |
233-88-5 | 95% | 1g |
£284.00 | 2022-02-28 | |
Apollo Scientific | OR318038-5g |
1H-Pyrrolo[3,2-h]quinoline |
233-88-5 | 95+% | 5g |
£1303.00 | 2025-02-20 | |
Key Organics Ltd | FS-2380-100MG |
1H-Pyrrolo[3,2-H]quinoline |
233-88-5 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Key Organics Ltd | FS-2380-5MG |
1H-Pyrrolo[3,2-H]quinoline |
233-88-5 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Fluorochem | 046393-5g |
1H-Pyrrolo[3,2-H]quinoline |
233-88-5 | 95% | 5g |
£909.00 | 2022-02-28 | |
Ambeed | A375134-1g |
1H-Pyrrolo[3,2-h]quinoline |
233-88-5 | 95+% | 1g |
$327.0 | 2024-07-28 | |
Key Organics Ltd | FS-2380-50MG |
1H-Pyrrolo[3,2-H]quinoline |
233-88-5 | >90% | 50mg |
£102.00 | 2025-02-09 |
1H-Pyrrolo3,2-hquinoline 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
1H-Pyrrolo3,2-hquinolineに関する追加情報
1H-Pyrrolo[3,2-h]Quinoline: A Comprehensive Overview
The compound with CAS No. 233-88-5, commonly referred to as 1H-Pyrrolo[3,2-h]quinoline, is a fascinating heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This molecule belongs to the broader class of quinolines, which are well-known for their versatile applications in drug discovery and advanced materials. The 1H-Pyrrolo[3,2-h]quinoline structure is characterized by a fused bicyclic system comprising a pyrrole ring and a quinoline moiety, which imparts unique electronic and structural properties.
Recent studies have highlighted the potential of 1H-Pyrrolo[3,2-h]quinoline as a scaffold for designing novel pharmaceutical agents. Researchers have explored its ability to act as a ligand in metalloenzyme inhibition and as a template for constructing bioactive molecules with tailored pharmacokinetic profiles. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 1H-Pyrrolo[3,2-h]quinoline exhibit potent inhibitory activity against several kinases implicated in cancer progression. This finding underscores the compound's potential as a lead molecule in anticancer drug development.
In addition to its pharmacological applications, 1H-Pyrrolo[3,2-h]quinoline has also been investigated for its role in materials science. Its aromaticity and conjugated π-system make it an attractive candidate for use in organic electronics. A 2022 paper in *Advanced Materials* reported that thin films of 1H-Pyrrolo[3,2-h]quinoline derivatives exhibit excellent charge transport properties, making them suitable for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). These findings suggest that the compound could play a pivotal role in the development of next-generation electronic devices.
The synthesis of 1H-Pyrrolo[3,2-h]quinoline has been extensively studied over the years. Traditional methods involve multi-step reactions such as cyclization and coupling processes. However, recent advancements have focused on developing more efficient and environmentally friendly synthetic routes. For example, researchers have employed microwave-assisted synthesis to achieve higher yields and shorter reaction times while minimizing waste production. These innovations not only enhance the scalability of the synthesis process but also align with the growing demand for sustainable chemical practices.
From a structural perspective, 1H-Pyrrolo[3,2-h]quinoline exhibits remarkable versatility due to its ability to accommodate various substituents at different positions on the bicyclic framework. This substituent flexibility allows chemists to fine-tune the compound's physical and chemical properties for specific applications. For instance, electron-donating groups can enhance the molecule's conductivity, while electron-withdrawing groups can improve its stability under harsh conditions.
Moreover, computational studies have provided valuable insights into the electronic properties of 1H-Pyrrolo[3,2-h]quinoline. Density functional theory (DFT) calculations have revealed that the compound's π-system facilitates efficient electron delocalization, which is critical for its performance in electronic devices. These computational findings have been corroborated by experimental results from photoelectron spectroscopy and cyclic voltammetry studies.
Despite its numerous advantages, there are challenges associated with the practical application of 1H-Pyrrolo[3,2-h]quinoline. One major concern is its limited stability under certain environmental conditions, such as exposure to UV light or oxidative agents. To address this issue, researchers are exploring strategies such as encapsulation techniques and the incorporation of stabilizing additives into device formulations.
In conclusion, 1H-Pyrrolo[3,2-h]quinoline (CAS No. 233-88-5) stands out as a versatile compound with promising applications across multiple disciplines. Its unique structure enables it to serve as both a pharmacological agent and a building block for advanced materials. As research continues to uncover new facets of this compound's properties and potential uses
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